molecular formula C19H18N2O3 B2531847 4-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine CAS No. 2034301-11-4

4-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine

Cat. No.: B2531847
CAS No.: 2034301-11-4
M. Wt: 322.364
InChI Key: VUJUSGBGZRWCOZ-UHFFFAOYSA-N
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Description

4-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.364. The purity is usually 95%.
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Scientific Research Applications

Disposition and Metabolism in Humans

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), a compound structurally related to Benzofuran-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone, was studied for its disposition and metabolism in humans. The study focused on the pharmacokinetics, metabolite profiling, and characterization of SB-649868 following oral administration, highlighting the drug's elimination, half-life, and principal circulating components in plasma. The research found that SB-649868 is extensively metabolized, with significant elimination through feces and minimal urinary excretion, showcasing the compound's pharmacokinetic profile in the body (Renzulli et al., 2011).

Sigma Receptor Scintigraphy in Breast Cancer

Sigma receptors, which Benzofuran-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone may theoretically target, were explored using a new iodobenzamide in a study to visualize primary breast tumors in humans. The study aimed at understanding how compounds that target sigma receptors can help in the visualization and possibly the treatment of breast cancer, indicating a novel application in oncology (Caveliers et al., 2002).

Photoprotection and Environmental Impact

Research on benzophenone-type UV filters, which share a similar benzofuran moiety, has been conducted to understand their concentration in human urine and the potential exposure risk. This is relevant for compounds like Benzofuran-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone, which may have applications or effects in the context of UV protection or environmental persistence (Gao et al., 2015).

Neurotransmitter Disorders

A study on aromatic L-amino acid decarboxylase deficiency highlighted the clinical, biochemical, and molecular findings related to neurotransmitter disorders. While not directly related to Benzofuran-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone, such research demonstrates the broader implications of studying compounds that can affect neurotransmitter processes, potentially offering insights into novel therapeutic targets for related diseases (Brun et al., 2010).

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, “Benzofuran-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone” and similar compounds may have potential for future research in drug discovery.

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to interact with their targets in a way that modulates their function, leading to their observed biological activities . The specific interactions and resulting changes would depend on the particular target and the context within the cell.

Biochemical Pathways

For example, anti-tumor activity could involve pathways related to cell proliferation and apoptosis, while anti-viral activity could involve pathways related to viral replication .

Result of Action

The molecular and cellular effects of Benzofuran-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone’s action would depend on its specific targets and mode of action. Given the biological activities of benzofuran compounds, potential effects could include the inhibition of tumor cell proliferation, the killing of bacterial cells, the reduction of oxidative stress, or the inhibition of viral replication .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Benzofuran-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone. Factors such as temperature, pH, and the presence of other molecules could impact the compound’s stability and its interactions with its targets. For instance, certain benzofuran derivatives have been synthesized using photoinduced reactions, suggesting that light could influence the compound’s stability .

Properties

IUPAC Name

1-benzofuran-2-yl-(4-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-19(18-13-14-3-1-2-4-17(14)24-18)21-11-7-16(8-12-21)23-15-5-9-20-10-6-15/h1-6,9-10,13,16H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJUSGBGZRWCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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